4-Fluorobenzhydryl chloride
Overview
Description
4-Fluorobenzhydryl chloride: is an organic compound that belongs to the class of benzhydryl compounds. It is characterized by the presence of a fluorine atom attached to the benzene ring and a chloride group attached to the benzhydryl moiety. This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds .
Mechanism of Action
Target of Action
4-Fluorobenzhydryl chloride is a chemical compound used in various chemical reactions. The primary targets of this compound are the reactive sites of other molecules in a chemical reaction . It is often used as a reagent in organic synthesis, where it can react with a variety of nucleophiles .
Mode of Action
The mode of action of this compound involves its reactivity towards nucleophiles. In a typical reaction, the chloride ion of the this compound molecule is displaced by a nucleophile . This is a type of nucleophilic substitution reaction, which results in the formation of a new bond between the 4-Fluorobenzhydryl group and the nucleophile .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on the specific reaction and the nucleophile involved. In general, this compound can be used to introduce the 4-Fluorobenzhydryl group into a larger molecule, potentially affecting the properties and reactivity of that molecule .
Result of Action
The result of the action of this compound is the formation of a new compound, in which the 4-Fluorobenzhydryl group has been attached to a nucleophile . This can lead to changes in the properties and reactivity of the nucleophile, potentially enabling further chemical transformations .
Action Environment
The action of this compound can be influenced by various environmental factors, including the presence of other chemicals, temperature, and pH. For example, the rate and outcome of the reaction between this compound and a nucleophile can be affected by the presence of other reagents, the temperature of the reaction, and the pH of the solution .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluorobenzhydryl chloride can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzophenone with thionyl chloride. The reaction typically takes place under reflux conditions, and the product is purified through distillation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorobenzhydryl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form 4-fluorobenzophenone.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed:
Substitution Reactions: Products include 4-fluorobenzhydryl amine, 4-fluorobenzhydryl alcohol, and other derivatives.
Oxidation Reactions: The major product is 4-fluorobenzophenone.
Scientific Research Applications
4-Fluorobenzhydryl chloride has several applications in scientific research:
Comparison with Similar Compounds
4-Fluorobenzyl chloride: Similar in structure but with a different functional group arrangement.
4-Fluorobenzyl bromide: Another halogenated derivative with similar reactivity.
4-Fluorobenzyl alcohol: A related compound with an alcohol group instead of a chloride.
Uniqueness: 4-Fluorobenzhydryl chloride is unique due to the presence of both a fluorine atom and a chloride group, which imparts distinct reactivity and stability. This makes it a versatile intermediate in the synthesis of various organic compounds and pharmaceuticals .
Properties
IUPAC Name |
1-[chloro(phenyl)methyl]-4-fluorobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF/c14-13(10-4-2-1-3-5-10)11-6-8-12(15)9-7-11/h1-9,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNFODANOHXAUPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40957802 | |
Record name | 1-[Chloro(phenyl)methyl]-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40957802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
365-21-9 | |
Record name | 1-(Chlorophenylmethyl)-4-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=365-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(Chlorophenylmethyl)-4-fluorobenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000365219 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[Chloro(phenyl)methyl]-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40957802 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(chlorophenylmethyl)-4-fluorobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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